molecular formula C16H30O3 B14504260 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane CAS No. 63603-23-6

1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane

Cat. No.: B14504260
CAS No.: 63603-23-6
M. Wt: 270.41 g/mol
InChI Key: JHLXGCQIRWVYHI-UHFFFAOYSA-N
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Description

1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is a synthetic organic compound Its structure includes a cyclopropane ring substituted with a but-2-en-1-yl group and a 1,3,3-triethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can be achieved through several synthetic routes. One possible method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a catalyst. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating.

    Catalyst: Transition metal catalysts like rhodium or copper complexes.

    Solvent: Non-polar solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include continuous flow processes, use of cheaper and more readily available reagents, and implementation of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to moderate heating.

    Substitution: Sodium hydride in anhydrous conditions, followed by the addition of alkyl halides.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkyl-substituted derivatives.

Scientific Research Applications

1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane may have several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the cyclopropane ring.

Mechanism of Action

The mechanism of action of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The cyclopropane ring can confer unique reactivity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds like 1-(But-2-en-1-yl)cyclopropane and 2-(1,3,3-triethoxypropyl)cyclopropane.

    Alkene-containing compounds: Compounds like but-2-ene and its derivatives.

    Ethoxy-containing compounds: Compounds like triethoxypropane and its derivatives.

Uniqueness

1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is unique due to the combination of the cyclopropane ring, the but-2-en-1-yl group, and the 1,3,3-triethoxypropyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63603-23-6

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

1-but-2-enyl-2-(1,3,3-triethoxypropyl)cyclopropane

InChI

InChI=1S/C16H30O3/c1-5-9-10-13-11-14(13)15(17-6-2)12-16(18-7-3)19-8-4/h5,9,13-16H,6-8,10-12H2,1-4H3

InChI Key

JHLXGCQIRWVYHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(OCC)OCC)C1CC1CC=CC

Origin of Product

United States

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